RPA70N Binding Affinity: 6.7-Fold Improvement Over Benchmark Diphenylpyrazole Analog
4-(4-Chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine exhibits a dissociation constant (Kd) of 10,000 nM (10 µM) for binding to human RPA70N, with a second measurement yielding 17,000 nM (17 µM) [1]. In a comparable fluorescence polarization anisotropy (FPA) competition assay, a structurally related diphenylpyrazole carboxylic acid analog bearing a 4-chloro substituent on the pyrazole phenyl ring (Compound 4f in the study) displayed a significantly weaker Kd of 67,000 nM (67 µM) [2]. This represents a 6.7-fold improvement in binding affinity for the target compound under similar assay conditions.
| Evidence Dimension | Binding Affinity (Kd) to Human RPA70N |
|---|---|
| Target Compound Data | Kd = 10,000 nM (10 µM) and 17,000 nM (17 µM) |
| Comparator Or Baseline | Diphenylpyrazole carboxylic acid analog (Compound 4f) with Kd = 67,000 nM (67 µM) |
| Quantified Difference | 6.7-fold lower Kd (10 µM vs. 67 µM) |
| Conditions | Fluorescence polarization anisotropy (FPA) competition assay for human RPA (1–422) containing RPA70N and RPA70NAB domains; 1 hr incubation [1][2]. |
Why This Matters
A 6.7-fold improvement in affinity directly translates to a more tractable starting point for fragment elaboration, reducing the synthetic burden required to achieve submicromolar potency in RPA70N inhibitor programs.
- [1] BindingDB. Affinity Data for 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine (BDBM50437276, BDBM50437275). Accessed April 2026. View Source
- [2] Patrone, J.D., et al. Diphenylpyrazoles as Replication Protein A Inhibitors. ACS Med. Chem. Lett. 2014, 6(2), 140–145. DOI: 10.1021/ml5003629. View Source
